molecular formula C13H19NO2 B1298362 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline CAS No. 51226-15-4

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

Cat. No.: B1298362
CAS No.: 51226-15-4
M. Wt: 221.29 g/mol
InChI Key: LHQLVZPDWVBYBZ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is an organic compound with the molecular formula C13H19NO2. It is characterized by the presence of a dioxolane ring substituted with tetramethyl groups and an aniline moiety. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 3-nitroaniline with 2,2,3,3-tetramethyl-1,3-dioxolane in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The nitro group is reduced to an amine, forming the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and a metal catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the aniline moiety is converted to a nitroso or nitro group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline involves its interaction with various molecular targets. The aniline moiety can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The dioxolane ring provides steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenylamine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness: 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline is unique due to its specific combination of a dioxolane ring and an aniline moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-12(2)13(3,4)16-11(15-12)9-6-5-7-10(14)8-9/h5-8,11H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLVZPDWVBYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(O1)C2=CC(=CC=C2)N)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354652
Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354652
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Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51226-15-4
Record name 3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51226-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
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